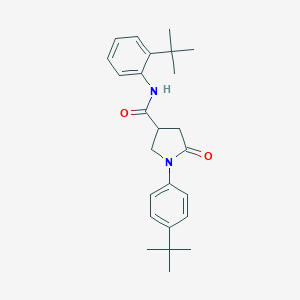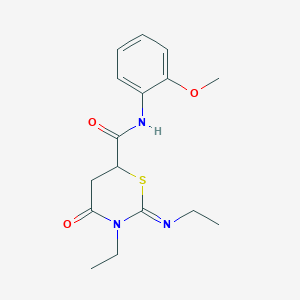![molecular formula C9H10BrN9O3 B389748 5-BROMO-1-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B389748.png)
5-BROMO-1-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a tetraazolyl moiety
Métodos De Preparación
The synthesis of 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the tetraazolyl moiety: This step involves the reaction of azides with nitriles under specific conditions to form the tetraazole ring.
Coupling reactions: The final step involves coupling the brominated pyrazole with the tetraazolyl intermediate under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and tetraazolyl moiety can also interact with biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide include:
5-chloro-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N’-(2-{5-amino-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide: Similar structure but with an amino group instead of a nitro group.
5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-ethyl-1H-pyrazole-3-carbohydrazide: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.
Propiedades
Fórmula molecular |
C9H10BrN9O3 |
|---|---|
Peso molecular |
372.14g/mol |
Nombre IUPAC |
5-bromo-1-methyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H10BrN9O3/c1-5(4-18-15-9(13-16-18)19(21)22)11-12-8(20)6-3-7(10)17(2)14-6/h3H,4H2,1-2H3,(H,12,20)/b11-5+ |
Clave InChI |
HIFYENZXZVSLAM-VZUCSPMQSA-N |
SMILES |
CC(=NNC(=O)C1=NN(C(=C1)Br)C)CN2N=C(N=N2)[N+](=O)[O-] |
SMILES isomérico |
C/C(=N\NC(=O)C1=NN(C(=C1)Br)C)/CN2N=C(N=N2)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)C1=NN(C(=C1)Br)C)CN2N=C(N=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389667.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389669.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389670.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B389671.png)
![2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389672.png)
![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B389673.png)


![ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B389678.png)

![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)

![2-(3-chloro-4,5-diethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389687.png)

